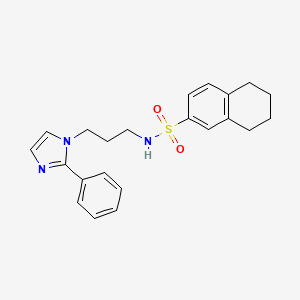

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydronaphthalene (tetralin) scaffold, a phenyl-substituted imidazole moiety, and a propyl linker. The sulfonamide group (-SO₂NH₂) is a critical pharmacophore known for its role in enzyme inhibition and hydrogen-bonding interactions. The imidazole ring contributes to electronic properties and metal-binding capabilities, which may influence biological activity .

Properties

IUPAC Name |

N-[3-(2-phenylimidazol-1-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S/c26-28(27,21-12-11-18-7-4-5-10-20(18)17-21)24-13-6-15-25-16-14-23-22(25)19-8-2-1-3-9-19/h1-3,8-9,11-12,14,16-17,24H,4-7,10,13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWHEOSESFAOQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCN3C=CN=C3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications.

Structure and Properties

The compound features an imidazole ring, a phenyl group, and a sulfonamide moiety attached to a tetrahydronaphthalene structure. Its molecular formula is C18H19N3O2S, and it has been characterized for various biochemical interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H19N3O2S |

| Molecular Weight | 345.43 g/mol |

| IUPAC Name | N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

| Solubility | Soluble in DMSO and ethanol |

The primary target of this compound is the p97/VCP ATPase , where it acts as a covalent inhibitor . This inhibition occurs at the C522 residue of p97, leading to significant effects on cellular processes such as protein degradation pathways and cell cycle regulation.

Cellular Effects

The compound has been shown to influence various signaling pathways:

- Inhibition of Cytochrome P450 Enzymes : This affects drug metabolism and can lead to increased bioavailability of co-administered drugs.

- Modulation of Protein Kinases : It impacts key pathways involved in cell proliferation and apoptosis.

In Vitro Studies

In laboratory settings, this compound has demonstrated the following activities:

- Antiproliferative Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- Apoptosis Induction : The compound was found to induce apoptosis in cancer cells by modulating the expression levels of key proteins involved in the apoptotic pathway (e.g., Bax and Bcl-2) .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on pancreatic cancer cell lines. The compound showed:

- A significant reduction in cell viability at concentrations as low as 0.5 µM.

- Enhanced apoptosis was confirmed through flow cytometry analysis.

Case Study 2: Enzyme Inhibition

Research highlighted the ability of this compound to inhibit specific isoforms of carbonic anhydrases (CAs), which are crucial in tumor biology. The inhibition profile against hCA IX and XII was particularly noteworthy:

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.15 |

| Standard Inhibitor (Acetazolamide) | 0.25 |

Comparison with Similar Compounds

Comparison with Naphthalene-Based Acetamide Derivatives ()

Compounds 6a-m and 7a-m from Research on Chemical Intermediates (2023) share structural similarities with the target molecule, particularly in their naphthalene-derived cores and heterocyclic appendages. Key differences include:

| Feature | Target Compound | Compounds 6a-m/7a-m |

|---|---|---|

| Core Structure | 5,6,7,8-Tetrahydronaphthalene (tetralin) | Naphthalene (fully aromatic) |

| Functional Group | Sulfonamide (-SO₂NH₂) | Acetamide (-NHCOCH₂-) |

| Heterocycle | 2-Phenyl-1H-imidazole | 1,2,3-Triazole |

| Synthesis Method | Not explicitly described in evidence | 1,3-Dipolar cycloaddition (click chemistry) with Cu(OAc)₂ catalysis |

Implications :

- Core Saturation : The tetralin moiety in the target compound may confer greater metabolic stability compared to fully aromatic naphthalene derivatives, which are prone to oxidative metabolism .

- Heterocycles : Imidazoles (present in the target) can participate in π-π stacking and coordinate metal ions, whereas triazoles (in 6a-m/7a-m) are more rigid and resistant to metabolic degradation .

Comparison with Drospirenone/Ethinyl Estradiol-Related Compounds ()

lists naphthalene derivatives such as e ((S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine) and b (4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol). These compounds differ significantly in substitution patterns:

| Feature | Target Compound | Compound e |

|---|---|---|

| Core Structure | Tetralin with sulfonamide | Naphthalene with methylamino and thiophene substituents |

| Key Substituents | 2-Phenylimidazole, sulfonamide | Thiophene, methylamino, naphthyloxy |

| Potential Applications | Enzyme inhibition (hypothetical) | Hormonal analogs (inferred from Drospirenone context) |

Implications :

Research Findings and Gaps

Analytical Characterization

- Target Compound: No spectral data (e.g., NMR, IR) is provided in the evidence, but methodologies from analogous compounds (e.g., 1H/13C NMR for 6b, IR for 6a-m) could be applied for structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.